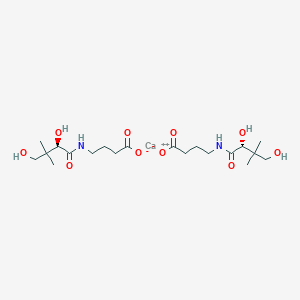

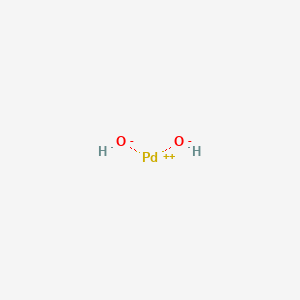

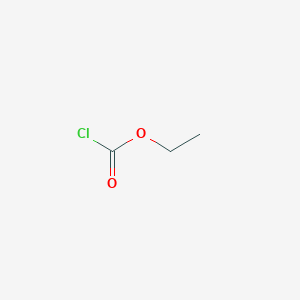

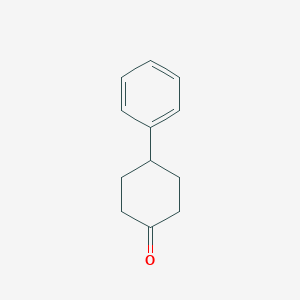

![molecular formula C8H14N2O5 B041910 Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate CAS No. 5438-83-5](/img/structure/B41910.png)

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate

描述

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate, also known as ENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ENA is a nitric oxide donor, and as such, it has been studied for its ability to produce therapeutic effects in various disease states.

作用机制

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate functions as a nitric oxide donor, which means that it releases nitric oxide in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune function. Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate releases nitric oxide through a mechanism that involves the reduction of the nitroso group to form a nitroxyl radical, which then reacts with oxygen to form nitric oxide.

生化和生理效应

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate has been shown to have various biochemical and physiological effects in the body. In cardiovascular research, Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate has been shown to improve endothelial function by increasing nitric oxide bioavailability and reducing oxidative stress. In cancer research, Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In neurological research, Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

实验室实验的优点和局限性

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate has several advantages as a research tool, including its ability to release nitric oxide in a controlled manner, its stability in solution, and its low toxicity. However, Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate also has several limitations, including its relatively low yield, its sensitivity to light and air, and its potential for decomposition over time.

未来方向

There are several future directions for research on Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate, including the development of more efficient synthesis methods, the exploration of its therapeutic potential in other disease states, and the investigation of its mechanism of action at the molecular level. Additionally, there is a need for further research on the safety and toxicity of Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate, as well as its potential interactions with other drugs and compounds.

Conclusion:

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate is a chemical compound that has significant potential for use in scientific research and medicine. Its ability to release nitric oxide in a controlled manner makes it a valuable tool for studying various disease states, and its therapeutic potential in cancer, cardiovascular disease, and neurological disorders warrants further investigation. While there are limitations to its use, Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate remains a promising compound for future research and development.

合成方法

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate can be synthesized through a multistep reaction involving the reaction of ethyl 2-bromoacetate with sodium ethoxide, followed by the addition of ethyl 2-nitrosoacetate. This reaction yields Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate as a yellow oil, which can be purified through column chromatography. The yield of Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate varies depending on the reaction conditions, but it typically ranges from 50-70%.

科学研究应用

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate has been studied for its potential therapeutic applications in various disease states, including cancer, cardiovascular disease, and neurological disorders. In cancer research, Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate has been studied for its ability to improve endothelial function and reduce blood pressure. In neurological research, Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate has been shown to have neuroprotective effects and improve cognitive function.

属性

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-3-14-7(11)5-10(9-13)6-8(12)15-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENSNDVFRZHYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969491 | |

| Record name | Diethyl 2,2'-(nitrosoazanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate | |

CAS RN |

5438-83-5 | |

| Record name | NSC15009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2'-(nitrosoazanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

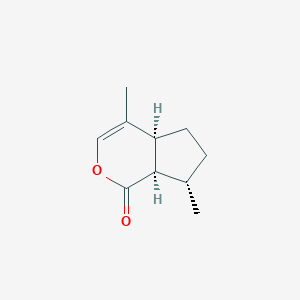

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)